molecular formula C11H15BrN2 B1426244 (E)-[(4-bromophenyl)methylidene][2-(dimethylamino)ethyl]amine CAS No. 91345-60-7

(E)-[(4-bromophenyl)methylidene][2-(dimethylamino)ethyl]amine

Cat. No.: B1426244
CAS No.: 91345-60-7
M. Wt: 255.15 g/mol
InChI Key: UMPHRHWZXAWCBW-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of a compound like DMABA can be determined using various techniques such as X-ray crystallography and NMR spectroscopy. These techniques provide information about the arrangement of atoms in the molecule and the nature of the chemical bonds between them .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound like DMABA can be determined using various analytical techniques . These properties include solubility, melting point, boiling point, and reactivity with other substances. Unfortunately, specific details about the physical and chemical properties of DMABA were not found in the search results.

Scientific Research Applications

Free Radical Polymerization Initiator

(E)-[(4-bromophenyl)methylidene][2-(dimethylamino)ethyl]amine and similar tertiary amine compounds are used as novel free radical initiators for polymerizations of various monomers like methyl acrylate, methyl methacrylate, and styrene. They offer advantages like low cost, ease of use, and non-explosive nature compared to traditional azo, peroxide, or persulfate initiators (Zhang et al., 2019).

Polymer Solar Cells

Compounds with tertiary amine structures, similar to this compound, are used in polymer solar cells. Specifically, they act as acceptors and cathode interfacial materials, improving electron mobility and thus potentially enhancing the efficiency of solar cells (Lv et al., 2014).

Synthesis of Tertiary Amines

The compound and its analogs are involved in the synthesis of various tertiary amine-structured compounds, which are significant in materials science. Their synthesis and characterization are crucial for creating materials with specific properties (Sun et al., 2021).

Fluorescent Probes

Similar tertiary amine structures are used in the development of fluorescent probes. These probes, with aggregation-enhanced emission features, are applicable in the real-time monitoring of low carbon dioxide levels, which is significant in environmental monitoring and medical applications (Wang et al., 2015).

Mechanism of Action

The mechanism of action of DMABA is not specified in the search results. The mechanism of action of a chemical compound typically refers to how it interacts with biological systems, which is often determined through biochemical and pharmacological studies .

Properties

IUPAC Name

2-[(4-bromophenyl)methylideneamino]-N,N-dimethylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BrN2/c1-14(2)8-7-13-9-10-3-5-11(12)6-4-10/h3-6,9H,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMPHRHWZXAWCBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN=CC1=CC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301179178
Record name N2-[(4-Bromophenyl)methylene]-N1,N1-dimethyl-1,2-ethanediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301179178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91345-60-7
Record name N2-[(4-Bromophenyl)methylene]-N1,N1-dimethyl-1,2-ethanediamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=91345-60-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N2-[(4-Bromophenyl)methylene]-N1,N1-dimethyl-1,2-ethanediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301179178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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